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molecular formula C9H11NO2 B160760 1-Isopropyl-4-nitrobenzene CAS No. 1817-47-6

1-Isopropyl-4-nitrobenzene

Cat. No. B160760
M. Wt: 165.19 g/mol
InChI Key: JXMYUMNAEKRMIP-UHFFFAOYSA-N
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Patent
US04062952

Procedure details

To 100 g. of cumene at 10° C. is slowly added over a period of 2.5hours to a mixture of 70.5 ml. of concentrated nitric acid and 109ml. of concentrated sulfuric acid. The reaction mixture is stirred at 5° to 10° C. for 1 hour following the addition. The reaction mixture is poured onto 250 ml. of ice water and extracted with ether. The ether is dried and evaporated in vacuo and the residue distilled at 9.5 to 10.5 mm./Hg. The fraction boiling at 130° C. is taken and used as is in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:10]([O-])([OH:12])=[O:11].S(=O)(=O)(O)O>>[CH:7]([C:1]1[CH:6]=[CH:5][C:4]([N+:10]([O-:12])=[O:11])=[CH:3][CH:2]=1)([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 5° to 10° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto 250 ml
EXTRACTION
Type
EXTRACTION
Details
of ice water and extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether is dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue distilled at 9.5 to 10.5 mm

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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